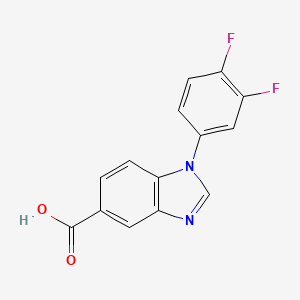

1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid

Description

1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative featuring a 3,4-difluorophenyl substituent at the N1 position and a carboxylic acid group at the C5 position.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O2/c15-10-3-2-9(6-11(10)16)18-7-17-12-5-8(14(19)20)1-4-13(12)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIZLNKZYFQNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method includes the reaction of 3,4-difluoroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to form the benzimidazole ring. The resulting product is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 5-position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group at the 5-position is susceptible to oxidation under strong conditions. For example:

-

Decarboxylation : Heating with copper chromite catalyst in quinoline at high temperatures (>200°C) could lead to decarboxylation, yielding 1-(3,4-difluorophenyl)-1H-benzimidazole.

-

Oxidative Functionalization : Reaction with hydrogen peroxide in acidic media may oxidize the benzimidazole ring, forming N-oxide derivatives .

Reduction Reactions

Selective reduction of the benzimidazole core can occur under specific conditions:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol under H₂ gas might reduce the aromatic ring to a dihydrobenzimidazole structure.

-

Boron Hydride Reduction : Sodium borohydride (NaBH₄) could target the carboxylic acid to form an alcohol derivative, though steric hindrance from the difluorophenyl group may limit efficacy .

Electrophilic Substitution

The electron-deficient benzimidazole ring and fluorine substituents influence reactivity:

-

Halogenation : Chlorination or bromination at the 4- or 6-positions of the benzimidazole ring is plausible using reagents like N-bromosuccinimide (NBS) in polar solvents.

-

Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) may introduce nitro groups, preferentially at the 4-position due to directing effects of fluorine .

Nucleophilic Aromatic Substitution

The fluorine atoms on the 3,4-difluorophenyl group are potential sites for nucleophilic displacement:

-

Hydrolysis : Heating with aqueous NaOH could replace fluorine with hydroxyl groups, forming 3-hydroxy-4-fluorophenyl or dihydroxyphenyl derivatives.

-

Amination : Reaction with ammonia or amines under high-pressure conditions might yield amino-substituted analogs .

Cross-Coupling Reactions

Transition-metal-catalyzed reactions could modify the difluorophenyl moiety:

-

Suzuki-Miyaura Coupling : Using palladium catalysts, the fluorine substituents might be replaced with aryl or heteroaryl groups from boronic acids.

-

Buchwald-Hartwig Amination : Introduction of amine groups via Pd-mediated coupling with aryl halides .

Esterification and Amidation

The carboxylic acid group enables derivatization:

-

Ester Formation : Treatment with alcohols (e.g., methanol) in the presence of HCl gas produces methyl esters.

-

Amide Synthesis : Coupling with amines using carbodiimides (e.g., EDC) yields amide derivatives, enhancing biological activity .

Complexation with Metals

The nitrogen atoms in the benzimidazole ring can act as ligands:

-

Coordination Chemistry : Reactions with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions may form stable chelates, relevant for catalytic or material science applications .

Key Challenges and Limitations

-

Steric Hindrance : The 3,4-difluorophenyl group may impede reactions at the benzimidazole ring’s 2-position.

-

Acid Sensitivity : Strong acidic conditions could protonate the benzimidazole nitrogen, altering reactivity.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Benzimidazole-5-carboxylic acid N-oxide |

| Reduction | NaBH₄, EtOH | 5-Hydroxymethyl-benzimidazole derivative |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-substituted benzimidazole |

| Esterification | MeOH, H₂SO₄ (cat.) | Methyl ester analog |

Scientific Research Applications

Biological Activities

The biological activities of 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid and its derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Anticancer Activity : Research indicates that derivatives of benzimidazole compounds can induce apoptosis in cancer cells. A study reported that certain benzimidazole derivatives led to significant cell death in leukemic cells, indicating potential as chemotherapeutic agents .

- Antimicrobial Properties : Benzimidazole derivatives have shown effectiveness against various pathogens, making them candidates for developing new antimicrobial agents .

- Antiparasitic Effects : The benzimidazole scaffold is known for its anthelmintic properties, which are beneficial in treating parasitic infections .

Anticancer Research

A notable study evaluated the anticancer properties of this compound derivatives. The research involved synthesizing various analogs and testing their efficacy against different cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

Another research effort focused on the synthesis and evaluation of benzimidazole derivatives for antimicrobial activity. The study found that several compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzimidazole structure could enhance antimicrobial efficacy .

Research Findings Overview

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. The presence of the 3,4-difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their biological activities:

Biological Activity

1-(3,4-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique fluorinated phenyl group and carboxylic acid functionality, presents potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.

- Chemical Formula: C₁₄H₈F₂N₂O₂

- CAS Number: 442531-67-1

- Molecular Weight: 284.22 g/mol

- Structure: The compound consists of a benzimidazole ring substituted with a difluorophenyl group and a carboxylic acid moiety, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activities of benzimidazole derivatives are well-documented, with numerous studies highlighting their potential as:

- Anticancer agents

- Antimicrobial compounds

- Antiviral drugs

- Enzyme inhibitors

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells. The mechanism involves the activation of the p53 pathway and subsequent caspase activation, leading to programmed cell death .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 activation |

| U-937 | 12.5 | Cell cycle arrest |

| A549 | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, including resistant strains, indicating its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this benzimidazole derivative has shown promise as an antiviral agent. It has been reported to inhibit viral RNA synthesis effectively, particularly against RNA viruses such as human cytomegalovirus (HCMV). The inhibition mechanism involves blocking RNA polymerase II activity, which is crucial for viral replication .

Case Studies

Several case studies have illustrated the compound's biological efficacy:

- Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Testing : A study conducted on various clinical isolates revealed that the compound exhibited potent antibacterial activity against multidrug-resistant strains, highlighting its potential role in treating infections caused by resistant bacteria .

- Antiviral Mechanism Investigation : Research focused on the antiviral properties showed that the compound effectively reduced viral load in infected cell cultures by inhibiting key viral enzymes involved in replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.